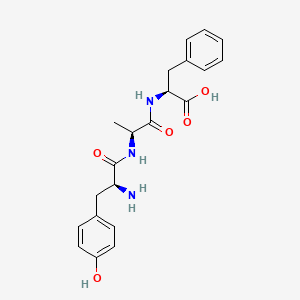
N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea: is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, features a pyridine ring substituted with a methyl group at the 5-position and an isopropyl group attached to the nitrogen atom of the thiourea moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea typically involves the reaction of 5-methyl-2-aminopyridine with isopropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thioureas
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated potential antimicrobial and anticancer properties, suggesting its use in developing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The pyridine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Pyridyl)-N’-phenylthiourea: Similar structure but with a phenyl group instead of an isopropyl group.
N-(4-Methylpyridin-2-yl)-N’-propylthiourea: Similar structure but with a propyl group instead of an isopropyl group.
N-(5-Methylpyridin-2-yl)-N’-ethylthiourea: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-(5-Methylpyridin-2-yl)-N-propan-2-ylthiourea is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
827592-16-5 |
|---|---|
Formule moléculaire |
C10H15N3S |
Poids moléculaire |
209.31 g/mol |
Nom IUPAC |
1-(5-methylpyridin-2-yl)-1-propan-2-ylthiourea |
InChI |
InChI=1S/C10H15N3S/c1-7(2)13(10(11)14)9-5-4-8(3)6-12-9/h4-7H,1-3H3,(H2,11,14) |
Clé InChI |
QICDXLDZVFFXJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1)N(C(C)C)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)

![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)





![8-Methoxynaphtho[2,3-b]thiophene-4,9-dione](/img/structure/B12549855.png)


